7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride
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Overview
Description
7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the triazine core, followed by the introduction of piperazine and naphthalene sulfonic acid groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating enzyme activities and protein interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of drugs with specific targets and improved efficacy.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, plastics, and coatings.
Mechanism of Action
The mechanism of action of 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid
- 4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazine
Uniqueness
The uniqueness of 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride lies in its combination of functional groups and aromatic rings. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
85305-12-0 |
---|---|
Molecular Formula |
C37H45ClN14O4S |
Molecular Weight |
817.4 g/mol |
IUPAC Name |
7-[[4,6-bis[4-(2-aminoethyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C37H44N14O4S.ClH/c38-12-14-48-16-20-50(21-17-48)36-41-35(42-37(43-36)51-22-18-49(15-13-39)19-23-51)40-30-10-11-31-26(24-30)25-32(56(53,54)55)33(34(31)52)47-46-29-8-6-28(7-9-29)45-44-27-4-2-1-3-5-27;/h1-11,24-25,52H,12-23,38-39H2,(H,53,54,55)(H,40,41,42,43);1H |
InChI Key |
NMUDNLQHEWLJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC=C(C=C5)N=NC6=CC=CC=C6)S(=O)(=O)O)N7CCN(CC7)CCN.Cl |
Origin of Product |
United States |
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